Hhcfu

Description

Structure

3D Structure

Properties

CAS No. |

74173-52-7 |

|---|---|

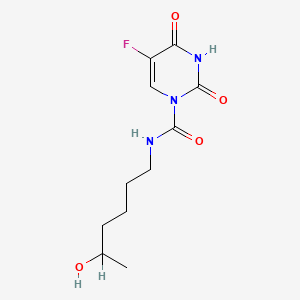

Molecular Formula |

C11H16FN3O4 |

Molecular Weight |

273.26 g/mol |

IUPAC Name |

5-fluoro-N-(5-hydroxyhexyl)-2,4-dioxopyrimidine-1-carboxamide |

InChI |

InChI=1S/C11H16FN3O4/c1-7(16)4-2-3-5-13-10(18)15-6-8(12)9(17)14-11(15)19/h6-7,16H,2-5H2,1H3,(H,13,18)(H,14,17,19) |

InChI Key |

QGVFMTLBNIONJB-UHFFFAOYSA-N |

SMILES |

CC(CCCCNC(=O)N1C=C(C(=O)NC1=O)F)O |

Canonical SMILES |

CC(CCCCNC(=O)N1C=C(C(=O)NC1=O)F)O |

Synonyms |

1-(5'-hydroxyhexylcarbamoyl)-5-fluorouracil HHCFU |

Origin of Product |

United States |

Foundational & Exploratory

The Function of Hepatocyte Nuclear Factor 4 Alpha (HNF4α): A Technical Guide for Researchers and Drug Development Professionals

Abstract Hepatocyte Nuclear Factor 4 Alpha (HNF4α), also known as NR2A1, is a highly conserved member of the nuclear receptor superfamily of ligand-dependent transcription factors.[1] It is firmly established as a master regulator of liver development and function, orchestrating the expression of a vast network of genes essential for metabolic homeostasis.[2][3] HNF4α is indispensable for hepatocyte differentiation, and its functional roles extend to the pancreas, kidney, and intestines.[4][5] This transcription factor is a central node in the regulation of lipid, glucose, bile acid, and xenobiotic metabolism.[1][6] Consequently, its dysregulation is implicated in a range of human pathologies, including Maturity Onset Diabetes of the Young 1 (MODY1), inflammatory bowel disease (IBD), and various liver diseases such as steatosis, cirrhosis, and hepatocellular carcinoma.[1][7][8] This guide provides an in-depth technical overview of HNF4α's functions, regulatory networks, and its significance as a promising therapeutic target for metabolic and inflammatory diseases.

Molecular Architecture and Isoform Diversity

HNF4α functions as a transcription factor that binds to DNA as an exclusive homodimer.[4] It is classified as an "orphan" nuclear receptor, though the essential fatty acid linoleic acid has been identified as a potential endogenous ligand.[1] The HNF4α protein contains the canonical domains of a nuclear receptor: an N-terminal domain (A/B), a highly conserved DNA-binding domain (DBD), a hinge region, and a C-terminal ligand-binding domain (LBD).

The human HNF4A gene is regulated by two distinct promoters, P1 and P2, which drive the expression of different isoforms.[9]

-

P1-driven isoforms are the predominant variants expressed in the adult liver, kidney, and intestine, where they regulate genes associated with mature hepatic function.[9][10]

-

P2-driven isoforms are primarily expressed in the fetal liver and are re-expressed in liver cancer.[9][11]

These isoforms differ in their N-terminal regions, leading to distinct transcriptional activities and functional roles, particularly in the context of development versus cancer progression.[12]

Core Functions and Transcriptional Regulation

HNF4α binds to the promoters of approximately 12% of all human liver genes, highlighting its role as a global regulator of hepatic function.[13] Its primary functions are centered on maintaining metabolic balance and cellular identity.

A Central Hub for Hepatic Metabolism

HNF4α is critical for the transcriptional coordination of genes across multiple metabolic pathways.

-

Lipid and Cholesterol Homeostasis: HNF4α is indispensable for maintaining normal lipid homeostasis.[14][15] It governs the expression of genes involved in the secretion of very low-density lipoprotein (VLDL), hepatic lipogenesis, fatty acid uptake, and fatty acid oxidation.[6][14] Liver-specific knockout of HNF4α in mice leads to severe lipid disorders, including hepatic steatosis (fatty liver), primarily due to impaired VLDL secretion and dysregulation of key lipid-handling genes.[6][16]

-

Glucose Metabolism: The factor plays a pivotal role in regulating hepatic glucose production through its control of gluconeogenesis.[2][6] This function is clinically significant, as heterozygous mutations in the HNF4A gene cause MODY1, a monogenic form of non-insulin-dependent diabetes characterized by impaired glucose-stimulated insulin secretion from pancreatic β-cells.[1][17]

-

Bile Acid Synthesis: HNF4α is a central regulator of bile acid homeostasis.[18][19] It directly activates the transcription of key enzymes in the bile acid synthesis pathway, including Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme, and Sterol 12α-hydroxylase (CYP8B1).[13][16][20] Loss of HNF4α disrupts bile acid homeostasis, leading to markedly elevated serum bile acid levels.[18][19]

-

Xenobiotic and Drug Metabolism: HNF4α controls the basal expression of a large number of genes encoding Phase I and Phase II drug-metabolizing enzymes and drug transporters.[1][21] This includes numerous cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs).[1][2] Furthermore, HNF4α is essential for the proper function of other key xenosensor nuclear receptors, such as PXR, CAR, and PPARα, thereby acting as a master regulator of the liver's detoxification machinery.[4][22][23]

Development, Differentiation, and Proliferation

HNF4α is essential for liver development, specifically for hepatocyte differentiation and morphogenesis during fetal development.[2][24] In the adult liver, it is required to maintain the differentiated hepatocyte phenotype and suppress proliferation.[2][25] Hepatocyte-specific deletion of HNF4α leads to spontaneous hepatocyte proliferation and increased susceptibility to hepatocellular carcinoma (HCC), establishing its role as a potent tumor suppressor.[10][12][25]

Intestinal Homeostasis and Inflammation

In the intestine, HNF4α is crucial for epithelial cell differentiation and the maintenance of barrier function.[5] Its expression is significantly decreased in the intestinal tissues of patients with Crohn's disease and ulcerative colitis.[7][26][27] Studies using intestine-specific HNF4α-null mice have shown that it protects the gut against chemically induced colitis by maintaining the expression of mucin-associated genes and preventing increased intestinal permeability.[7][26][28]

Regulatory Networks and Signaling Pathways

The transcriptional activity of HNF4α is modulated by a complex network of interacting proteins and upstream signaling cascades.

-

Crosstalk with Other Nuclear Receptors: HNF4α engages in extensive crosstalk with other nuclear receptors. It can synergize with PXR and CAR to induce the expression of drug metabolism genes.[2] It also cooperates with PPARα to regulate fatty acid oxidation genes during fasting and works with LRH-1 to control bile acid synthesis.[6][20]

-

Modulation by Signaling Pathways: The expression and activity of HNF4α are regulated by diverse hormonal and signaling pathways, including those mediated by insulin, growth hormone, glucocorticoids, and cytokines.[2][3] For example, insulin signaling can down-regulate HNF4α expression via SREBPs.[1] HNF4α also interacts with key cancer-related pathways, such as Wnt/β-catenin and TGF-β, which are critical for its role in suppressing cell proliferation.[2][29]

-

Post-Translational Modifications (PTMs): The function of HNF4α can be fine-tuned by PTMs. For instance, phosphorylation by the energy-sensing kinase AMPK can alter its transcriptional activity, linking its function directly to the metabolic state of the cell.[1]

Quantitative Data Summary

The following tables summarize key, experimentally validated target genes of HNF4α across its major functional domains.

Table 1: Key HNF4α Target Genes in Lipid and Cholesterol Metabolism

| Gene Symbol | Protein Name | Function | Citation(s) |

|---|---|---|---|

| APOB | Apolipoprotein B | Essential component of VLDL and LDL particles | [6][16] |

| MTTP | Microsomal Triglyceride Transfer Protein | Required for VLDL assembly | [6][16] |

| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme in fatty acid β-oxidation | [6] |

| APOA1 | Apolipoprotein A1 | Major component of HDL particles |[4] |

Table 2: Key HNF4α Target Genes in Bile Acid Synthesis

| Gene Symbol | Protein Name | Function | Citation(s) |

|---|---|---|---|

| CYP7A1 | Cholesterol 7α-hydroxylase | Rate-limiting enzyme in the classic bile acid synthesis pathway | [1][13][16] |

| CYP8B1 | Sterol 12α-hydroxylase | Required for cholic acid synthesis | [16][18][19] |

| CYP27A1 | Sterol 27-hydroxylase | Catalyzes sterol side chain oxidation in the alternative pathway | [13] |

| ABCB11 | Bile Salt Export Pump (BSEP) | Transports bile salts from hepatocytes into bile |[2] |

Table 3: Key HNF4α Target Genes in Xenobiotic Metabolism

| Gene Symbol | Protein Name | Function | Citation(s) |

|---|---|---|---|

| CYP2C9 | Cytochrome P450 2C9 | Metabolizes numerous clinical drugs | [1][2] |

| CYP2D6 | Cytochrome P450 2D6 | Metabolizes ~25% of commonly used drugs | [1][4] |

| CYP3A4 | Cytochrome P450 3A4 | Metabolizes ~50% of drugs on the market | [1][2][4] |

| UGT1A1 | UDP Glucuronosyltransferase 1A1 | Conjugates and detoxifies bilirubin and various xenobiotics | [2] |

| SULT2A1 | Sulfotransferase 2A1 | Sulfonates steroids and bile acids | [1][2] |

| NR1I2 | Pregnane X Receptor (PXR) | Xenosensor that regulates drug metabolism genes | [2][21] |

| NR1I3 | Constitutive Androstane Receptor (CAR) | Xenosensor that regulates drug metabolism genes |[2][21] |

Key Experimental Protocols

Validating the function of HNF4α and its target genes requires a combination of molecular biology techniques.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is used to identify the genome-wide binding sites of HNF4α in a specific cell type or tissue.

-

Methodology:

-

Cross-link proteins to DNA in live cells (e.g., primary human hepatocytes) using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear DNA into small fragments (200-600 bp).

-

Immunoprecipitate the HNF4α-DNA complexes using a specific anti-HNF4α antibody conjugated to magnetic beads.

-

Wash away non-specifically bound chromatin.

-

Reverse the cross-links and purify the HNF4α-bound DNA fragments.

-

Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Align sequence reads to a reference genome and use peak-calling algorithms to identify statistically significant HNF4α binding sites.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to confirm the direct binding of HNF4α to a specific DNA sequence identified by ChIP-seq.

-

Methodology:

-

Synthesize a short DNA probe (20-50 bp) corresponding to the putative HNF4α binding site and label it (e.g., with biotin or a radioactive isotope).

-

Incubate the labeled probe with a source of HNF4α protein (e.g., purified recombinant protein or nuclear extract from liver cells).

-

For competition assays, add an excess of unlabeled "cold" probe. For supershift assays, add an anti-HNF4α antibody to the binding reaction.

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Transfer the complexes to a membrane and detect the labeled probe. A "shifted" band, which migrates slower than the free probe, indicates a protein-DNA interaction. The shift should be competed away by the cold probe and "supershifted" by the antibody.

-

Luciferase Reporter Assay

This cell-based assay is used to quantify the ability of HNF4α to regulate the transcriptional activity of a target gene's promoter.

-

Methodology:

-

Clone the promoter region of the putative target gene, containing the HNF4α binding site, into a reporter plasmid upstream of a luciferase gene (e.g., pGL3).

-

Co-transfect a suitable cell line (e.g., HepG2) with the reporter plasmid and an expression plasmid for HNF4α. A control group is transfected with the reporter and an empty expression vector.

-

After 24-48 hours, lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for transfection efficiency.

-

A significant increase in luciferase activity in the presence of the HNF4α expression plasmid indicates that HNF4α functions as a transcriptional activator for that promoter.

-

Visualizations: Pathways and Workflows

Caption: HNF4α as a central regulator of hepatic metabolic pathways.

Caption: Regulatory network governing HNF4α activity and function.

References

- 1. HNF4α -- role in drug metabolism and potential drug target? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crosstalk of HNF4α with extracellular and intracellular signaling pathways in the regulation of hepatic metabolism of drugs and lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crosstalk of HNF4 α with extracellular and intracellular signaling pathways in the regulation of hepatic metabolism of drugs and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatocyte nuclear factor 4 alpha - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Multiple roles and regulatory mechanisms of the transcription factor HNF4 in the intestine [frontiersin.org]

- 6. Hepatocyte-Specific Hepatocyte Nuclear Factor 4 Alpha (HNF4α) Deletion Decreases Resting Energy Expenditure by Disrupting Lipid and Carbohydrate Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatocyte nuclear factor 4α in the intestinal epithelial cells protects against inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HNF4α isoforms regulate the circadian balance between carbohydrate and lipid metabolism in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. Hepatocyte nuclear factor 4-Alpha: a key regulator in liver carcinogenesis | springermedizin.de [springermedizin.de]

- 13. Hepatocyte nuclear factor 4α regulation of bile acid and drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hepatic hepatocyte nuclear factor 4α is essential for maintaining triglyceride and cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Hepatocyte nuclear factor 4α prevents the steatosis-to-NASH progression by regulating p53 and bile acid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mutations in the hepatocyte nuclear factor-4alpha gene in maturity-onset diabetes of the young (MODY1) — Centre for Human Genetics [chg.ox.ac.uk]

- 18. Regulation of bile acid biosynthesis by hepatocyte nuclear factor 4α - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of bile acid biosynthesis by hepatocyte nuclear factor 4alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nuclear Receptors HNF4α and LRH-1 Cooperate in Regulating Cyp7a1 in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Regulation of hepatic xenosensor function by HNF4alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. [Expression of HNF4alpha and HNF6 mRNA during the process of mouse liver development] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Hepatocyte Nuclear Factor 4 alpha (HNF4α) Activation is Essential for Termination of Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. labordoc.ilo.org [labordoc.ilo.org]

- 28. A potent HNF4α agonist reveals that HNF4α controls genes important in inflammatory bowel disease and Paneth cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Hepatocyte nuclear factor 4α and cancer-related cell signaling pathways: a promising insight into cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

HNF4A Gene Regulation and Expression Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocyte Nuclear Factor 4 Alpha (HNF4A) is a master regulatory transcription factor crucial for the development and function of the liver, pancreas, kidneys, and intestines.[1][2][3] As a member of the nuclear receptor superfamily, HNF4A orchestrates the expression of a vast network of genes involved in diverse metabolic processes, including glucose homeostasis, lipid metabolism, and drug metabolism.[4] Dysregulation of HNF4A activity is implicated in a range of human diseases, most notably Maturity-Onset Diabetes of the Young (MODY) and various cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of HNF4A gene regulation, its intricate expression pathways, and detailed experimental protocols for its study.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to HNF4A gene regulation and its association with disease.

Table 1: HNF4A ChIP-seq Data

| Cell Line/Tissue | Number of HNF4A Binding Peaks | Reference |

| Pancreatic Ductal Adenocarcinoma (PDAC) Cells (P1-α2 isoform) | 29,002 | [5] |

| Pancreatic Ductal Adenocarcinoma (PDAC) Cells (P2-α8 isoform) | 9,014 | [5] |

Table 2: Prevalence of HNF4A Mutations in MODY

| Population | Percentage of MODY Cases Attributed to HNF4A Mutations | Reference |

| United Kingdom | 10% | [6][7][8] |

| General Estimate | 5% to 10% | [6][9] |

Table 3: HNF4A Isoform Expression

| Isoform | Predominant Tissue Expression | Characteristics | Reference |

| P1-driven (e.g., HNF4α1/α2) | Adult liver, kidney, intestines | Contains AF-1 transactivation domain, involved in cell differentiation and metabolism. | [1][2][5] |

| P2-driven (e.g., HNF4α7/α8) | Pancreas, stomach, fetal liver | Lacks AF-1 transactivation domain, associated with cell proliferation. | [1][5] |

HNF4A Gene Regulation

The regulation of HNF4A expression and activity is a multi-layered process involving transcriptional control by alternative promoters, post-translational modifications, and complex interactions with various signaling pathways.

Transcriptional Regulation

The human HNF4A gene is transcribed from two distinct promoters, P1 and P2, which are separated by approximately 46 kilobases.[2] This differential promoter usage, coupled with alternative splicing, gives rise to at least 12 different HNF4A isoforms.[2]

-

P1 Promoter: Drives the expression of HNF4A isoforms (e.g., HNF4α1 and HNF4α2) that are predominant in the adult liver and are critical for maintaining hepatocyte differentiation and metabolic function.[1] These isoforms contain a potent N-terminal activation function (AF-1) domain.[5]

-

P2 Promoter: Primarily active in the pancreas and fetal liver, giving rise to isoforms (e.g., HNF4α7 and HNF4α8) that lack the AF-1 domain.[1][5] These isoforms are implicated in pancreatic β-cell function and insulin secretion.[1]

HNF4A DNA Binding

HNF4A typically binds to DNA as a homodimer to a direct repeat 1 (DR1) motif, characterized by the consensus sequence AGGTCAxAGGTCA.[10][11] A more specific binding motif for HNF4A, termed H4-SBM (HNF4-specific binding motif), has also been identified with the sequence xxxxCAAAGTCCA.[10][12] The specificity of HNF4A for this motif is conferred by the Asp69 and Arg76 residues within its DNA-binding domain.[10]

Post-Translational Modifications

The activity of HNF4A is finely tuned by a variety of post-translational modifications (PTMs), which can modulate its DNA binding affinity, transcriptional activity, and protein stability. These modifications include:

-

Phosphorylation: Can either enhance or repress HNF4A activity depending on the specific kinase and phosphorylation site.

-

Acetylation: Generally associated with increased transcriptional activity.

-

Ubiquitination: Can target HNF4A for proteasomal degradation.

-

SUMOylation: Often leads to transcriptional repression.

Expression Pathways and Cellular Interactions

HNF4A is a central node in a complex network of signaling pathways that govern cellular metabolism and fate.

Wnt/β-catenin Signaling Pathway

The interaction between HNF4A and the Wnt/β-catenin pathway is context-dependent. In some cancers, such as cervical cancer, HNF4A has been shown to suppress the Wnt/β-catenin pathway, leading to cell cycle arrest.[13] Conversely, in colorectal cancer, the Wnt/β-catenin pathway can transcriptionally activate HNF4A, promoting tumorigenesis.[14][15] In intestinal epithelial cells, HNF4A is crucial for regulating Wnt3 expression and Paneth cell differentiation.[16]

Insulin Signaling and Endoplasmic Reticulum (ER) Stress

HNF4A plays a critical role in pancreatic β-cell function and insulin secretion. Mutations in HNF4A that cause MODY1 can lead to increased ER stress in β-cells, contributing to their dysfunction and apoptosis.[17] There is a complex interplay where HNF4A-dependent genes can be targeted by ER stress, and conversely, the loss of HNF4A can diminish the unfolded protein response (UPR) during ER stress.[18]

Experimental Protocols

Chromatin Immunoprecipitation (ChIP)

Objective: To identify the genomic regions where HNF4A binds.

Methodology:

-

Cross-linking: Treat cells or tissues with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate or enzymatically digest the chromatin to generate fragments of 200-1000 base pairs.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to HNF4A. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated magnetic beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

Analysis: The purified DNA can be analyzed by quantitative PCR (ChIP-qPCR) to assess binding at specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Luciferase Reporter Assay

Objective: To measure the transcriptional activity of HNF4A on a specific gene promoter.[19][20][21]

Methodology:

-

Construct Preparation: Clone the promoter region of a putative HNF4A target gene upstream of a luciferase reporter gene in an expression vector.

-

Co-transfection: Co-transfect the reporter construct along with a vector expressing HNF4A (or a control vector) into a suitable cell line. A co-transfected vector expressing Renilla luciferase can be used as an internal control for transfection efficiency.

-

Cell Lysis: After a suitable incubation period (typically 24-48 hours), lyse the cells to release the cellular contents, including the expressed luciferase enzymes.

-

Luciferase Activity Measurement: Add the appropriate luciferase substrate (luciferin for firefly luciferase and coelenterazine for Renilla luciferase) to the cell lysate.

-

Data Analysis: Measure the luminescence produced by the enzymatic reaction using a luminometer. Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in transfection efficiency.[21]

Western Blotting

Objective: To detect and quantify the expression level of HNF4A protein.[22][23][24][25][26]

Methodology:

-

Sample Preparation: Prepare protein lysates from cells or tissues using a suitable lysis buffer containing protease inhibitors.[22][25]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the Bradford or BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23][26]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22][25]

-

Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[23]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to HNF4A, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorophore.[24][26]

-

Detection: Detect the signal using a chemiluminescent substrate (for HRP-conjugated antibodies) or by fluorescence imaging.[24]

-

Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine the relative expression level of HNF4A.

Site-Directed Mutagenesis

Objective: To introduce specific mutations into the HNF4A gene to study the functional consequences of these mutations.[4][27][28][29][30]

Methodology:

-

Primer Design: Design oligonucleotide primers containing the desired mutation flanked by homologous sequences to the target DNA.

-

PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the HNF4A cDNA using the mutagenic primers. This results in a linear DNA product containing the desired mutation.

-

Template Removal: Digest the parental, non-mutated plasmid template using the DpnI restriction enzyme, which specifically cleaves methylated DNA (prokaryotically derived plasmids are methylated, while the in vitro synthesized PCR product is not).

-

Ligation and Transformation: Ligate the ends of the linear, mutated PCR product to re-circularize the plasmid. Transform the ligated plasmid into competent E. coli cells for amplification.

-

Screening and Sequencing: Isolate plasmid DNA from the resulting bacterial colonies and screen for the presence of the desired mutation by restriction digestion (if the mutation introduces or removes a restriction site) and confirm by DNA sequencing.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: HNF4A and Wnt/β-catenin signaling pathway interaction.

Caption: HNF4A in ER stress and β-cell dysfunction.

Experimental Workflow Diagrams

Caption: Chromatin Immunoprecipitation Sequencing (ChIP-Seq) Workflow.

Caption: Luciferase Reporter Assay Workflow.

References

- 1. HNF4α isoforms: the fraternal twin master regulators of liver function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Hepatocyte Nuclear Factor 4-α Encodes Isoforms with Distinct Transcriptional Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HNF4alpha in hepatocyte health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neb.com [neb.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Maturity Onset Diabetes in the Young - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. gpnotebook.com [gpnotebook.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | Identification and precision therapy for three maturity-onset diabetes of the young (MODY) families caused by mutations in the HNF4A gene [frontiersin.org]

- 10. Identification of a binding motif specific to HNF4 by comparative analysis of multiple nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. [PDF] Identification of a binding motif specific to HNF4 by comparative analysis of multiple nuclear receptors | Semantic Scholar [semanticscholar.org]

- 13. HNF4A Regulates the Proliferation and Tumor Formation of Cervical Cancer Cells through the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]

- 16. HNF4α Acts as Upstream Functional Regulator of Intestinal Wnt3 and Paneth Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. frontiersin.org [frontiersin.org]

- 18. Interference with the HNF4-dependent gene regulatory network diminishes ER stress in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. bitesizebio.com [bitesizebio.com]

- 22. cytivalifesciences.com [cytivalifesciences.com]

- 23. Western blot protocol | Abcam [abcam.com]

- 24. bosterbio.com [bosterbio.com]

- 25. Assessment of protein expression by Western blot analysis. [bio-protocol.org]

- 26. Western Blot Protocol | Proteintech Group [ptglab.com]

- 27. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Techniques for Site-Directed Mutagenesis in Protein Engineering • Food Safety Institute [foodsafety.institute]

- 29. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]

- 30. blog.addgene.org [blog.addgene.org]

role of HNF4 in liver development and function

An In-depth Technical Guide on the Role of Hepatocyte Nuclear Factor 4α (HNF4α) in Liver Development and Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hepatocyte Nuclear Factor 4α (HNF4α) is a highly conserved nuclear receptor that functions as a master regulator of liver development and metabolism.[1][2] It is indispensable for embryonic hepatocyte differentiation, the establishment of liver architecture, and the maintenance of the adult hepatocyte phenotype.[3][4] In the mature liver, HNF4α governs a vast transcriptional network controlling glucose, lipid, and amino acid metabolism.[5][6] Dysregulation of HNF4α expression or function is strongly associated with the progression of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC), where it acts as a tumor suppressor.[1][3][7] This guide provides a comprehensive overview of HNF4α's multifaceted roles, details common experimental protocols for its study, and presents key quantitative data to support its central function in hepatic biology.

The Role of HNF4α in Liver Development

HNF4α is crucial for liver organogenesis, from the earliest stages of embryonic development to the final maturation of the liver architecture.[8]

Embryonic Development and Hepatocyte Differentiation

HNF4α is expressed in the primitive endoderm and later in hepatoblasts, the bipotential progenitors of the embryonic liver.[7] Its presence is essential for the functional differentiation of hepatocytes.[4][9] Studies using human embryonic stem cells (hESCs) have shown that the onset of HNF4α expression is a key event in specifying the hepatic lineage, and its knockdown prevents hESC differentiation into hepatic progenitors.[10]

Whole-body deletion of the Hnf4a gene in mice is lethal at the embryonic stage, underscoring its critical role in early development.[7][8][11] Conditional knockout models have revealed that HNF4α is required to establish the expression of a network of transcription factors that cement the hepatocyte cell fate.[8][10]

Liver Morphogenesis and Epithelial Identity

HNF4α is a dominant regulator of the epithelial phenotype.[4] It drives the mesenchymal-to-epithelial transition (MET) required for the formation of a proper hepatic epithelium.[4][12] Loss of HNF4α during development leads to a disorganized liver architecture and failure to organize the sinusoidal endothelium, demonstrating its importance in tissue morphogenesis.[4][11]

P1/P2 Promoter Switching

The regulation of HNF4α expression is itself a key developmental process. During early liver development, HNF4α expression is driven by the P2 promoter, which controls fetal liver-specific genes like α-fetoprotein.[7] Around birth, there is a switch to the P1 promoter, which drives the adult form of HNF4α. This P1-driven isoform assumes control of genes involved in the vast metabolic functions of the adult liver.[7]

Caption: HNF4α promoter switching during liver development.

The Role of HNF4α in Adult Liver Function

In the mature liver, HNF4α is a linchpin for maintaining homeostasis, primarily by regulating a wide array of metabolic functions and suppressing hepatocyte proliferation.[3][5]

Master Regulator of Metabolic Homeostasis

HNF4α binds to the promoter regions of over 140 genes involved in diverse metabolic pathways, functioning as a central hub for nutrient processing and energy balance.[6]

-

Lipid and Cholesterol Metabolism: HNF4α is essential for triglyceride and cholesterol homeostasis.[13] It directly regulates genes involved in the secretion of very-low-density lipoproteins (VLDL), such as ApoB and Mtp.[13] It also controls fatty acid oxidation by regulating genes like Cpt1a.[14] Consequently, acute loss of hepatic HNF4α in mice leads to severe fatty liver (steatosis) due to the inability to export lipids, coupled with low plasma levels of triglycerides and cholesterol.[13][15]

-

Glucose Metabolism: HNF4α plays a critical role in blood glucose regulation by controlling the expression of genes involved in both gluconeogenesis (e.g., Pepck, G6pase) and glycolysis.[5][6] The P1 isoform is particularly important for regulating gluconeogenesis in a circadian manner.[7]

-

Bile Acid and Urea Synthesis: The transcription factor controls genes essential for bile acid biosynthesis and the urea cycle, highlighting its broad impact on hepatic synthetic and detoxification functions.[5][16]

Maintenance of Hepatocyte Quiescence

In a healthy adult liver, HNF4α actively maintains hepatocytes in a differentiated, quiescent state. It achieves this by positively regulating genes involved in hepatocyte function while simultaneously inhibiting the expression of genes involved in cell proliferation.[7] Hepatocyte-specific deletion of HNF4α in adult mice results in a dramatic increase in spontaneous hepatocyte proliferation, marked by the upregulation of cell cycle regulators like cyclins and cMyc.[7][11]

Caption: HNF4α's dual role in activating metabolism and repressing proliferation.

HNF4α in Liver Disease and Regeneration

The decline of HNF4α function is a common feature in the progression of chronic liver diseases and impacts the liver's ability to regenerate properly.[3][7]

Hepatocellular Carcinoma (HCC)

HNF4α functions as a potent tumor suppressor in the liver.[3][17] Its expression is significantly reduced or lost in many cases of human HCC.[17] The loss of HNF4α contributes to tumorigenesis by disrupting metabolic homeostasis and removing the brakes on hepatocyte proliferation, creating a permissive environment for cancer development.[11][18] Studies in mice show that HNF4α deletion, especially when combined with a high-fat diet, can lead to the development of HCC.[7]

Fatty Liver Disease

HNF4α expression is often reduced in both alcoholic and nonalcoholic fatty liver disease.[7][19] This downregulation exacerbates lipid accumulation by impairing VLDL secretion and altering fatty acid metabolism, contributing to the progression from simple steatosis to more severe nonalcoholic steatohepatitis (NASH).[15]

Liver Regeneration

The liver's remarkable regenerative capacity is also modulated by HNF4α. During the initial proliferative phase of liver regeneration following an injury like partial hepatectomy, HNF4α activity is temporarily decreased to allow hepatocytes to re-enter the cell cycle.[3] However, HNF4α is critically required for the termination phase of regeneration; its absence leads to uncontrolled proliferation and hepatic failure.[3][7]

Caption: The role of decreased HNF4α in the progression of liver disease.

Quantitative Data Summary

The effects of HNF4α loss have been quantified in numerous studies, primarily using liver-specific knockout mouse models.

Table 1: Phenotypic Changes in Liver-Specific HNF4α Knockout (KO) Mice

| Parameter | Wild-Type (WT) | HNF4α KO | Consequence | Reference(s) |

| Liver/Body Weight Ratio | ~4.0% | ~7.3% | Hepatomegaly | [5][7] |

| Plasma Triglycerides | Normal | Significantly Reduced | Hypolipidemia | [13] |

| Plasma Cholesterol | Normal | Significantly Reduced | Hypocholesterolemia | [13] |

| Hepatic Triglycerides | Low | Significantly Increased | Steatosis (Fatty Liver) | [11][13] |

Table 2: Key Gene Expression Changes in HNF4α KO Livers

| Gene Category | Gene Examples | Change in KO | Functional Impact | Reference(s) |

| Lipid Metabolism | ApoB, Mtp | Downregulated | Reduced VLDL Secretion | [13] |

| Cpt1a | Downregulated | Reduced Fatty Acid Oxidation | [14] | |

| Glucose Metabolism | Pepck | Downregulated | Reduced Gluconeogenesis | [20] |

| Cell Cycle Control | Ki-67, Cyclin A2/B1/B2, cMyc | Upregulated | Increased Proliferation | [7][11] |

| Tumorigenesis | Bmp7 | Upregulated | Promotes Proliferation | [11] |

| Apoptosis | Perp | Downregulated | Reduced Apoptotic Activity | [11] |

Experimental Protocols and Methodologies

Studying a transcription factor like HNF4α requires a combination of genetic models and molecular biology techniques to dissect its function in vivo and in vitro.

Key Experimental Models: Conditional Knockout Mice

Due to the embryonic lethality of a full knockout, conditional models are the standard for studying HNF4α in the liver.

-

Methodology:

-

Generation: Mice with LoxP sites flanking critical exons of the Hnf4a gene (Hnf4aF/F) are crossed with mice expressing Cre recombinase under the control of a liver-specific promoter (e.g., Albumin, Alb-Cre).[21]

-

Inducible System (for acute deletion): To study the immediate effects of HNF4α loss in adults and avoid developmental compensation, an inducible Cre system is used (e.g., Alb-Cre-ERT2). Cre recombinase is fused to a modified estrogen receptor (ERT2) ligand-binding domain, rendering it inactive in the cytoplasm.[11]

-

Induction: Administration of tamoxifen to these mice allows the Cre-ERT2 fusion protein to translocate to the nucleus, where it excises the floxed Hnf4a gene, leading to acute protein loss specifically in hepatocytes.[11]

-

Analysis: Tissues are harvested at various time points post-induction for histological, biochemical, and molecular analysis.

-

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is used to identify the direct DNA binding sites of HNF4α across the entire genome.

-

Methodology:

-

Cross-linking: Hepatocytes or liver tissue are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into small fragments (200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to HNF4α is used to pull down the HNF4α protein along with its bound DNA fragments.

-

DNA Purification: The cross-links are reversed, and the associated DNA is purified.

-

Sequencing: The purified DNA fragments are sequenced using next-generation sequencing (NGS).

-

Data Analysis: Sequencing reads are mapped to the reference genome, and peak-calling algorithms are used to identify regions with significant enrichment, representing HNF4α binding sites.[22][23]

-

RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, quantitative view of the transcriptome to determine how HNF4α loss or overexpression affects global gene expression.

-

Methodology:

-

RNA Isolation: Total RNA is extracted from control (e.g., WT) and experimental (e.g., HNF4α KO) liver tissue or cells.

-

Library Preparation: mRNA is enriched, fragmented, and converted to a cDNA library compatible with NGS platforms.

-

Sequencing: The cDNA library is sequenced to generate millions of short reads.

-

Data Analysis: Reads are mapped to the reference genome, and the number of reads mapping to each gene is counted. Differential expression analysis is then performed to identify genes that are significantly upregulated or downregulated in the absence of HNF4α.[3][18]

-

Caption: Workflow for studying HNF4α function using conditional knockout mice.

Conclusion and Future Directions

HNF4α is unequivocally a cornerstone of liver biology, with profound implications for development, metabolic function, and disease. Its role as a master transcriptional regulator places it at the nexus of hepatic health and pathology. For drug development professionals, the dysregulation of HNF4α in prevalent conditions like NAFLD and HCC makes it an attractive, albeit complex, therapeutic target. Future research will likely focus on developing small molecules or genetic therapies to modulate HNF4α activity, aiming to restore normal hepatic function and halt the progression of liver disease. A deeper understanding of the upstream signals that regulate HNF4α expression and the specific co-factors it recruits in different metabolic states will be critical for the success of such therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. HNF4α in Hepatocyte Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. Hepatocyte nuclear factor 4alpha controls the development of a hepatic epithelium and liver morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Hepatocyte Nuclear Factor 4α (HNF4α) in Cell Proliferation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HNF4alpha in hepatocyte health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. HNF4: a central regulator of hepatocyte differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. Suppression of Hepatocyte Proliferation by Hepatocyte Nuclear Factor 4α in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. Hepatocyte-Specific Hepatocyte Nuclear Factor 4 Alpha (HNF4α) Deletion Decreases Resting Energy Expenditure by Disrupting Lipid and Carbohydrate Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Orphan receptor HNF-4 and liver-specific gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. oncotarget.com [oncotarget.com]

- 19. mdpi.com [mdpi.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Liver-Specific Hepatocyte Nuclear Factor-4α Deficiency: Greater Impact on Gene Expression in Male than in Female Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 22. HNF4A and HNF1A exhibit tissue specific target gene regulation in pancreatic beta cells and hepatocytes. | Sigma-Aldrich [merckmillipore.com]

- 23. HNF4A and HNF1A exhibit tissue specific target gene regulation in pancreatic beta cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

The HNF4α Signaling Cascade in Pancreatic Beta Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hepatocyte Nuclear Factor 4 alpha (HNF4α) is a crucial transcription factor that governs the development, function, and survival of pancreatic beta cells. As a central regulator of gene expression, HNF4α orchestrates a complex signaling network essential for glucose homeostasis and insulin secretion. Dysregulation of the HNF4α signaling cascade is directly implicated in the pathogenesis of Maturity-Onset Diabetes of the Young, Type 1 (MODY1) and contributes to the broader landscape of type 2 diabetes. This technical guide provides an in-depth exploration of the HNF4α signaling cascade in pancreatic beta cells, offering a comprehensive resource for researchers, scientists, and professionals involved in diabetes research and drug development.

Core Signaling Pathway

The HNF4α signaling cascade is a multifaceted network involving upstream regulators, the transcriptional activity of HNF4α itself, and a host of downstream target genes. HNF4α, a member of the nuclear receptor superfamily, primarily functions as a homodimer that binds to specific DNA response elements in the promoter regions of its target genes, thereby modulating their transcription.

Mutations in the HNF4A gene are the cause of MODY1, a monogenic form of diabetes characterized by impaired glucose-stimulated insulin secretion from pancreatic β-cells.[1][2] Furthermore, common variants in the HNF4A gene are associated with an increased risk of type 2 diabetes.[2]

Upstream Regulation of HNF4α

The expression and activity of HNF4α are tightly controlled by a network of other transcription factors and signaling pathways. In pancreatic islets, the HNF4A gene is predominantly transcribed from the P2 promoter.[3] Several factors are known to influence HNF4α expression and function:

-

HNF1α: A key transcription factor in the pancreatic beta cell, HNF1α directly regulates the expression of HNF4α.[2] This creates a positive feedback loop, as HNF4α also regulates HNF1A expression.

-

Sterol Regulatory Element-Binding Proteins (SREBPs): In states of hyperinsulinemia, often associated with insulin resistance, elevated levels of SREBPs can down-regulate the expression of HNF4α in the liver, suggesting a potential regulatory link in beta cells as well.[4]

-

Post-Translational Modifications (PTMs): The activity of the HNF4α protein is further modulated by various PTMs, including phosphorylation, acetylation, and SUMOylation.[5][6][7][8] For instance, phosphorylation by protein kinase C can impair HNF4α's DNA binding capacity and nuclear localization.[5]

Downstream Target Genes and Cellular Functions

HNF4α orchestrates the expression of a vast array of genes critical for pancreatic beta cell function. These target genes are involved in virtually every aspect of beta cell physiology, from glucose sensing and metabolism to insulin synthesis and secretion.

Key downstream functions regulated by HNF4α include:

-

Glucose Metabolism: HNF4α regulates the expression of genes involved in glucose transport (e.g., GLUT2) and glycolysis (e.g., pyruvate kinase).[2]

-

Insulin Secretion: It plays a critical role in the ATP-dependent potassium (KATP) channel-dependent pathway of insulin secretion by regulating the expression of the potassium channel subunit Kir6.2.[9]

-

Mitochondrial Function: HNF4α influences mitochondrial metabolism and ATP production, which are essential for nutrient-stimulated insulin release.[10]

-

Beta Cell Proliferation and Mass: HNF4α is implicated in the expansion of beta-cell mass, a crucial adaptive response to insulin resistance.[11]

-

Endoplasmic Reticulum (ER) Stress: HNF4α signaling can influence the susceptibility of beta cells to ER stress-induced apoptosis.[2]

Quantitative Data on HNF4α Signaling

The following tables summarize quantitative data from various studies, illustrating the impact of HNF4α on gene expression and insulin secretion in pancreatic beta cells.

| Gene Target | Cell Type | Experimental Condition | Fold Change in mRNA Expression | Reference |

| ACY3 | EndoC-βH1 | HNF4A siRNA knockdown | Downregulated (p < 0.05) | [12] |

| HAAO | EndoC-βH1 | HNF4A siRNA knockdown | Downregulated (p < 0.01) | [12] |

| HNF1A | EndoC-βH1 | HNF4A siRNA knockdown | Downregulated (p < 0.05) | [12] |

| MAP3K11 | EndoC-βH1 | HNF4A siRNA knockdown | Downregulated (p < 0.001) | [12] |

| USH1C | EndoC-βH1 | HNF4A siRNA knockdown | Downregulated (p < 0.01) | [12] |

| VIL1 | EndoC-βH1 | HNF4A siRNA knockdown | Downregulated (p < 0.05) | [12] |

| ACY3 | EndoC-βH1 | HNF4A WT overexpression | Upregulated (p < 0.05) | [12] |

| MAP3K11 | EndoC-βH1 | HNF4A WT overexpression | Upregulated (p < 0.05) | [12] |

| VIL1 | EndoC-βH1 | HNF4A WT overexpression | Upregulated (p < 0.05) | [12] |

| Kir6.2 | Mouse Islets | HNF-4α knockout | ~60% reduction | [9] |

| NINJ1 | HepG2 | HNF4α RNAi knockdown | 12.5-fold down-regulation | [13] |

| Experimental Condition | Cell Type | Outcome Measure | Quantitative Change | Reference |

| HNF-4α knockout | Mouse Islets | Glucose-stimulated insulin secretion | Impaired response | [9] |

| HNF-4α knockout | Mouse Islets | Sulfonylurea-stimulated insulin secretion | Abnormal response | [9] |

| Dominant-negative HNF4α induction | INS-1 cells | Glucose-stimulated insulin secretion | Left shift in dose-response | [10] |

| HAAO knockdown | EndoC-βH1 | Glucose-stimulated insulin secretion | Significant downregulation | [14] |

| USH1C knockdown | EndoC-βH1 | Glucose-stimulated insulin secretion | Impaired secretion | [14] |

Experimental Protocols

Detailed methodologies for key experiments used to investigate the HNF4α signaling cascade are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Chromatin Immunoprecipitation (ChIP)

This protocol outlines the general steps for performing ChIP to identify HNF4α binding sites on a genome-wide scale (ChIP-seq) or at specific gene promoters (ChIP-qPCR).

-

Cell Culture and Cross-linking:

-

Culture pancreatic beta cells (e.g., EndoC-βH1, human islets) to the desired confluency.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10-15 minutes at room temperature with gentle rotation.[15][16]

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes at room temperature.[15]

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Shear the chromatin to an average fragment size of 200-700 bp using sonication. The optimal sonication conditions should be empirically determined.[16]

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.[16]

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to HNF4α or a negative control IgG.

-

Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[15]

-

-

Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[17]

-

Elute the protein-DNA complexes from the beads using an elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating the eluate at 65°C overnight in the presence of high salt.

-

Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Analysis:

-

For ChIP-qPCR, analyze the purified DNA by quantitative PCR using primers specific for target gene promoters.

-

For ChIP-seq, prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

siRNA-mediated Knockdown of HNF4α

This protocol describes the steps for transiently reducing the expression of HNF4α in pancreatic beta cells using small interfering RNA (siRNA).

-

Cell Seeding:

-

Seed pancreatic beta cells (e.g., EndoC-βH1) in antibiotic-free medium one day prior to transfection to achieve 50-70% confluency on the day of transfection.

-

-

Transfection Complex Preparation:

-

Dilute the HNF4α-specific siRNA duplex and a non-targeting control siRNA in serum-free medium.

-

In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[18]

-

-

Transfection:

-

Aspirate the culture medium from the cells and wash once with serum-free medium.

-

Add the siRNA-transfection reagent complexes to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[18]

-

-

Post-transfection:

-

Add complete growth medium containing serum and antibiotics to the cells.

-

Incubate the cells for an additional 24-72 hours before harvesting for analysis.

-

-

Analysis of Knockdown Efficiency:

-

Assess the reduction in HNF4α mRNA levels by quantitative real-time PCR (qRT-PCR).

-

Evaluate the decrease in HNF4α protein levels by Western blotting.

-

Luciferase Reporter Assay

This protocol is used to measure the transcriptional activity of HNF4α on a specific gene promoter.

-

Plasmid Constructs:

-

Clone the promoter region of the gene of interest upstream of a luciferase reporter gene (e.g., Firefly luciferase) in a suitable vector.

-

Use an expression vector for HNF4α.

-

A co-transfected plasmid expressing a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter can be used as an internal control for transfection efficiency.[19]

-

-

Cell Transfection:

-

Co-transfect pancreatic beta cells with the luciferase reporter plasmid, the HNF4α expression vector (or an empty vector control), and the internal control plasmid using a suitable transfection method.

-

-

Cell Lysis and Luciferase Assay:

-

After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.[20]

-

Measure the Firefly luciferase activity in the cell lysate using a luminometer after the addition of the luciferase substrate.

-

If using a dual-luciferase system, subsequently add a quenching reagent and the substrate for the Renilla luciferase to measure its activity.[20]

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Compare the normalized luciferase activity between cells transfected with the HNF4α expression vector and the empty vector control to determine the effect of HNF4α on the promoter activity.

-

Visualizing the HNF4α Signaling Network

The following diagrams, generated using the DOT language for Graphviz, illustrate the key components and relationships within the HNF4α signaling cascade in pancreatic beta cells.

Caption: HNF4α signaling pathway in pancreatic beta cells.

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Caption: Workflow for siRNA-mediated gene knockdown.

Caption: Logical relationship in a Luciferase Reporter Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Roles of HNF1α and HNF4α in pancreatic β-cells: lessons from a monogenic form of diabetes (MODY) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Control of Pancreas and Liver Gene Expression by HNF Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Multiple post-translational modifications in hepatocyte nuclear factor 4α [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Post translational modification regulation of transcription factors governing pancreatic β-cell identity and functional mass - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The MODY1 gene HNF-4α regulates selected genes involved in insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hepatocyte Nuclear Factor 4-α (HNF4α) controls the insulin resistance-induced pancreatic β-cell mass expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HNF4A and HNF1A exhibit tissue specific target gene regulation in pancreatic beta cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Integrated Approach for the Identification of Human Hepatocyte Nuclear Factor 4α Target Genes Using Protein Binding Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular mapping reveals tissue-specific gene regulation by diabetes-linked transcription factors | EurekAlert! [eurekalert.org]

- 15. bosterbio.com [bosterbio.com]

- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 17. imperial.ac.uk [imperial.ac.uk]

- 18. insane: Experimental Protocol [cran.r-project.org]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

Post-Translational Modifications of HNF4A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocyte Nuclear Factor 4 Alpha (HNF4A) is a master regulator of gene expression in the liver, pancreas, intestine, and kidneys, playing a pivotal role in development, metabolism, and cellular differentiation. Its activity is intricately controlled by a variety of post-translational modifications (PTMs), which modulate its stability, subcellular localization, DNA binding affinity, and transcriptional co-regulator interactions. Understanding the landscape of HNF4A PTMs is crucial for elucidating its role in both normal physiology and in pathological conditions such as diabetes, liver disease, and cancer. This technical guide provides a comprehensive overview of the core PTMs of HNF4A, including phosphorylation, acetylation, SUMOylation, and ubiquitination, with a focus on quantitative data, experimental methodologies, and the signaling pathways that govern these modifications.

Core Post-Translational Modifications of HNF4A

The function of HNF4A is dynamically regulated by a complex interplay of various PTMs. These modifications can act individually or in concert to fine-tune HNF4A's transcriptional output.

Phosphorylation

Phosphorylation is a key reversible modification that primarily occurs on serine, threonine, and tyrosine residues, and is a major mechanism for regulating HNF4A activity in response to extracellular signals.

Quantitative Data on HNF4A Phosphorylation

| Kinase | Phosphorylation Site(s) | Functional Consequence | Quantitative Effect |

| Protein Kinase A (PKA) | S142, S143 | Decreased DNA binding and transcriptional activity.[1] | Phosphorylation by PKA strongly represses the DNA binding affinity.[2] PKA stimulation leads to a 1.8-fold increase in HNF4A phosphorylation. |

| Protein Kinase C (PKC) | S87 (highly conserved) | Drastically decreased DNA binding capacity, protein stability, and nuclear localization.[1][3][4] | - |

| Extracellular signal-regulated kinase (ERK1/2) | S95, S138/T139, S142/S143, S147/S148, S151, T166/S167, S262/S265, S313, S451, T457/T459 | Reduced trans-activational capacity and decreased chromatin binding.[3][5][6] | 30-minute EGF treatment (activating ERK1/2) leads to a substantial loss of HNF4A binding to target genes.[6] |

| AMP-activated protein kinase (AMPK) | S313 | Inhibition of transcriptional activity, decreased homodimer formation, and accelerated protein degradation.[1] | - |

| c-Src Tyrosine Kinase | Y23, Y286 | Inhibition of P1-driven HNF4A isoform activity.[1] | - |

Signaling Pathways Regulating HNF4A Phosphorylation

Several signaling pathways converge on HNF4A to modulate its phosphorylation status. The MAPK/ERK pathway, often activated by growth factors, and the PKA pathway, activated by cAMP, are key regulators.

Caption: Signaling pathways leading to HNF4A phosphorylation.

Acetylation

Acetylation of lysine residues, catalyzed by histone acetyltransferases (HATs) like p300/CBP, is another critical PTM that influences HNF4A's function.

Quantitative Data on HNF4A Acetylation

| Acetyltransferase | Acetylation Site(s) | Functional Consequence | Quantitative Effect |

| CBP/p300 | K97, K99, K117, K118 (within Nuclear Localization Sequence) | Crucial for proper nuclear retention and increases DNA binding activity.[7][8] | - |

| Unknown | K458 | Deactivates HNF4A.[9] | An acetylation-negative mutant (K458R) shows increased transcriptional activity by about 2-fold, while an acetylation-mimic mutant (K458Q) has lowered transcriptional activation.[10] K458R stabilizes HNF4A, while K458Q accelerates its degradation.[9] |

Signaling Pathways Regulating HNF4A Acetylation

The activity of acetyltransferases like p300/CBP is regulated by various cellular signals, linking the metabolic state of the cell to HNF4A acetylation.

Caption: Regulation of HNF4A acetylation by p300/CBP.

SUMOylation and Ubiquitination

SUMOylation, the attachment of Small Ubiquitin-like Modifier (SUMO) proteins, and ubiquitination, the attachment of ubiquitin, are crucial for regulating HNF4A protein stability. These two modifications are often linked, with SUMOylation acting as a signal for subsequent ubiquitination and proteasomal degradation.

Quantitative Data on HNF4A SUMOylation and Ubiquitination

| Modification | Enzyme/Ligase | Site(s) | Functional Consequence | Quantitative Effect |

| SUMOylation | - | C-terminal consensus site (YKxD/E) including K365 | Regulates protein stability; marks HNF4A for ubiquitination. | - |

| Ubiquitination | RNF4 (E3 Ligase) | K234, K307 | Targets HNF4A for proteasomal degradation. | PolySUMOylation increases RNF4-mediated ubiquitination by more than six-fold.[4] Treatment with the proteasome inhibitor MG132 increases HNF4A protein levels by about four-fold.[11] |

Crosstalk between SUMOylation and Ubiquitination

A key regulatory mechanism for HNF4A stability is the sequential modification by SUMO and ubiquitin, mediated by the SUMO-targeted ubiquitin ligase (STUbL) RNF4.

Caption: Crosstalk between SUMOylation and ubiquitination of HNF4A.

Glycosylation

Current evidence suggests that HNF4A itself is not a direct target of glycosylation. Instead, HNF4A acts as a key transcription factor that regulates a network of genes encoding glycosyltransferases. Therefore, HNF4A indirectly influences the glycosylation of other proteins in the liver.

Experimental Protocols

Detailed methodologies are essential for the accurate study of HNF4A PTMs. Below are outlines for key experimental protocols.

Immunoprecipitation (IP) of Endogenous HNF4A for Mass Spectrometry

This protocol is designed for the enrichment of endogenous HNF4A from cell lysates to identify PTMs by mass spectrometry.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Anti-HNF4A antibody.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5).

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).

Procedure:

-

Culture and harvest cells.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify lysate by centrifugation.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the anti-HNF4A antibody overnight at 4°C.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads extensively with wash buffer.

-

Elute HNF4A from the beads using elution buffer.

-

Neutralize the eluate immediately.

-

Prepare the sample for mass spectrometry analysis (e.g., in-gel or in-solution digestion).

Caption: Workflow for HNF4A immunoprecipitation-mass spectrometry.

In Vitro Kinase Assay for HNF4A Phosphorylation

This assay is used to determine if a specific kinase can directly phosphorylate HNF4A.

Materials:

-

Recombinant HNF4A protein.

-

Active recombinant kinase (e.g., ERK1/2, PKA).

-

Kinase buffer.

-

[γ-³²P]ATP or cold ATP for mass spectrometry-based detection.

-

SDS-PAGE gels and autoradiography film or mass spectrometer.

Procedure:

-

Set up the kinase reaction by combining recombinant HNF4A, active kinase, and kinase buffer.

-

Initiate the reaction by adding [γ-³²P]ATP or cold ATP.

-

Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Detect phosphorylation by autoradiography or excise the HNF4A band for mass spectrometry analysis to identify phosphorylation sites.

Luciferase Reporter Assay for HNF4A Transcriptional Activity

This assay measures the effect of PTMs on the transcriptional activity of HNF4A.

Materials:

-

Expression vector for HNF4A (wild-type or PTM-mimic/deficient mutants).

-

Luciferase reporter plasmid containing an HNF4A response element upstream of the luciferase gene.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Cell line for transfection (e.g., HepG2).

-

Transfection reagent.

-

Dual-luciferase reporter assay system.

Procedure:

-

Co-transfect cells with the HNF4A expression vector, the luciferase reporter plasmid, and the control plasmid.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure the activities of both luciferases using a luminometer.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

-

Compare the activity of wild-type HNF4A to that of the PTM mutants.

Conclusion and Future Directions

The post-translational modification of HNF4A is a complex and dynamic process that is central to its function as a master transcriptional regulator. Phosphorylation, acetylation, SUMOylation, and ubiquitination provide multiple layers of control that fine-tune HNF4A's response to a wide array of cellular signals. For drug development professionals, targeting the enzymes that mediate these modifications offers a promising avenue for therapeutic intervention in diseases where HNF4A activity is dysregulated.

Future research should focus on further elucidating the crosstalk between different PTMs and developing more specific tools to study these modifications in vivo. Advanced quantitative proteomic approaches will be instrumental in mapping the complete HNF4A "PTM code" and understanding how it is interpreted by the cell in health and disease. This will undoubtedly pave the way for novel therapeutic strategies aimed at modulating HNF4A activity for the treatment of metabolic diseases and cancer.

References

- 1. Crosstalk of HNF4α with extracellular and intracellular signaling pathways in the regulation of hepatic metabolism of drugs and lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of global protein stability rates in tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The transcriptional activity of hepatocyte nuclear factor 4 alpha is inhibited via phosphorylation by ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The transcriptional activity of hepatocyte nuclear factor 4 alpha is inhibited via phosphorylation by ERK1/2 | PLOS One [journals.plos.org]

- 7. Acetylation regulates transcription factor activity at multiple levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Multiple roles and regulatory mechanisms of the transcription factor HNF4 in the intestine [frontiersin.org]

- 9. Abrogating K458 acetylation enhances hepatocyte nuclear factor 4α (HNF4α)-induced differentiation therapy for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

mechanism of HNF4A as a transcription factor

An In-depth Technical Guide on the Mechanism of HNF4A as a Transcription Factor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatocyte Nuclear Factor 4 Alpha (HNF4A) is a master regulatory transcription factor belonging to the nuclear receptor superfamily (NR2A1).[1] It is highly conserved across species and plays a pivotal role in the development, differentiation, and function of several vital organs, including the liver, pancreas, intestine, and kidneys.[2][3] HNF4A governs the expression of a vast network of genes involved in critical metabolic pathways such as glucose sensing, lipid transport, and drug metabolism.[3][4][5] Consequently, mutations and dysregulation of HNF4A are directly implicated in a range of human diseases, most notably Maturity-Onset Diabetes of the Young 1 (MODY1), as well as liver disease, hemophilia, and cancer.[1][4][6]

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning HNF4A's function as a transcription factor, detailing its structure, DNA binding properties, regulatory interactions, and the experimental methodologies used for its study.

Molecular Architecture of HNF4A

As a member of the nuclear receptor superfamily, the HNF4A protein comprises several conserved functional domains that are crucial for its activity.[7]

-

N-terminal Domain (A/B): This region contains the ligand-independent activation function 1 (AF-1), which contributes to its transcriptional activity. The HNF4A gene utilizes two alternative promoters (P1 and P2), which results in isoforms with different N-termini, altering their transactivation properties.[8][9][10]

-

DNA-Binding Domain (DBD) (C Domain): This is a highly conserved region containing two zinc finger motifs.[7][8] These structures are essential for the protein's ability to recognize and bind to specific DNA sequences in the promoter and enhancer regions of its target genes.[11]

-

Hinge Region (D Domain): This flexible region connects the DBD and the LBD, playing a role in the conformational changes required for DNA binding and protein-protein interactions.

-

Ligand-Binding Domain (LBD) (E Domain): The LBD is a multifunctional domain responsible for ligand binding, dimerization, and interaction with transcriptional co-regulators.[11] It is composed of approximately twelve helices that form a hydrophobic pocket.[8]

-

C-terminal Domain (F Domain): The function of this domain is less well-characterized, but some studies suggest it can play a role in repressing gene expression in an isoform-specific manner.[8]

Mechanism of Transcriptional Regulation

HNF4A-mediated gene regulation is a multi-step process involving dimerization, specific DNA recognition, co-regulator recruitment, and modulation by post-translational modifications.

Dimerization and DNA Binding

HNF4A functions as an obligate homodimer, meaning it binds to DNA as a pair of two identical HNF4A proteins.[1][8][12] This is a unique characteristic, as many other nuclear receptors can form heterodimers with partners like the retinoid X receptor (RXR).[8] The LBD contains the primary dimerization interface, with charged residues in helices 9 and 10 being critical for preventing heterodimerization.[1]

The HNF4A homodimer recognizes and binds to specific DNA response elements, most commonly a direct repeat of the hexanucleotide sequence AGGTCA separated by a single nucleotide, known as a DR1 element (Direct Repeat 1).[2][11] The two DBDs of the homodimer interact with the two half-sites of the DR1 element in a head-to-tail configuration.[7] This high-affinity binding is a prerequisite for subsequent transcriptional activation.

Ligand Binding

For many years, HNF4A was considered an "orphan" receptor because its endogenous ligand was unknown. It is now established that the essential fatty acid, linoleic acid, is bound within the LBD of mammalian HNF4A under physiological conditions.[1][4] However, unlike classical nuclear receptors where ligand binding induces a conformational change to trigger activation, linoleic acid appears to act as a structural co-factor for HNF4A.[2] It stabilizes the protein's folded conformation, which is necessary for its transcriptional activity, rather than dynamically regulating it.[2]

Interaction with Co-regulators

Once bound to DNA, HNF4A recruits a suite of co-regulatory proteins to modulate the transcription of its target genes.

-

Co-activators: HNF4A actively recruits co-activators such as p300/CBP, PGC-1α, and members of the SRC family.[1] These proteins possess histone acetyltransferase (HAT) activity or facilitate the recruitment of other proteins that modify chromatin structure, making the DNA more accessible to the RNA polymerase II transcription machinery.

-

Co-repressors: Depending on the cellular context and the specific promoter, HNF4A can also interact with co-repressors, such as SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors), to suppress gene expression.[8][9] The balance between co-activator and co-repressor recruitment is a key determinant of HNF4A's regulatory output.

Post-Translational Modifications (PTMs)

The activity, stability, and interaction partners of HNF4A are further regulated by a variety of post-translational modifications (PTMs).[2] These modifications add another layer of complexity to HNF4A's function.

-

Phosphorylation: Kinases can phosphorylate HNF4A at multiple residues. For example, phosphorylation of Serine 78 can affect its association with DNA.[11] Different phosphorylation events can either enhance or inhibit its transcriptional activity.

-

Acetylation: Acetylation of lysine residues, particularly within the DBD and hinge domains, can modulate HNF4A's DNA binding and interaction with co-regulators.[11]

-

SUMOylation: The attachment of Small Ubiquitin-like Modifier (SUMO) proteins, particularly in the LBD, can directly alter the LBD's conformation and enhance transcriptional activity by promoting co-factor binding.[11]

-

Ubiquitination: The attachment of ubiquitin can target HNF4A for proteasomal degradation, thereby controlling its cellular protein levels.

// Connections HNF1A -> HNF4A [label="Regulates\nExpression"]; FOXA2 -> HNF4A [label="Co-binds"]; PGC1a -> HNF4A [label="Co-activates"]; AMPK -> HNF4A [label="Inhibits via PTM", dir=back, arrowtail=tee];

HNF4A -> Gluco; HNF4A -> Lipid; HNF4A -> Drug; HNF4A -> Bile; HNF4A -> Coag; HNF4A -> Diff; } caption: HNF4A as a Central Regulatory Hub.

Quantitative Analysis of HNF4A Function

Quantifying the interactions of HNF4A is crucial for building accurate models of its regulatory activity. Electrophoretic Mobility Shift Assays (EMSA) are often used to determine the DNA binding affinity.

| Parameter | Value | Method | Notes |

| Dissociation Constant (Kd) | ~0.5 nM | EMSA | Represents the concentration of free DNA probe at which half of the HNF4A protein is bound. This value indicates a high-affinity interaction with its target DNA sequence.[13] |

Experimental Protocols

The study of HNF4A function relies on a set of core molecular biology techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of HNF4A in a specific cell type or tissue.

Objective: To map the in vivo DNA binding locations of HNF4A across the entire genome.

Methodology:

-

Cross-linking: Treat cells (e.g., HepG2) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[14]

-

Cell Lysis and Chromatin Fragmentation: Lyse the cells to isolate nuclei. Resuspend nuclei in a lysis buffer and sonicate the chromatin to generate random fragments of 200-1000 base pairs.[14][15] Verify fragment size on an agarose gel.

-

Immunoprecipitation (IP): Add a ChIP-grade anti-HNF4A antibody (e.g., Santa Cruz Biotechnology sc-6556) to the chromatin lysate and incubate overnight at 4°C.[14][16] Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Perform a series of stringent washes with low salt, high salt, and LiCl buffers to remove non-specifically bound chromatin.[14]

-

Elution and Reverse Cross-linking: Elute the complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.[14]

-

DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol-chloroform extraction or a column-based kit.[14]

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments. Sequence the library on a high-throughput sequencing platform (e.g., Illumina).[17]

-

Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment, which represent HNF4A binding sites.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect and quantify the binding of HNF4A to a specific DNA sequence.

Objective: To confirm a direct interaction between HNF4A protein and a putative DNA binding site (e.g., a DR1 element).

Methodology: